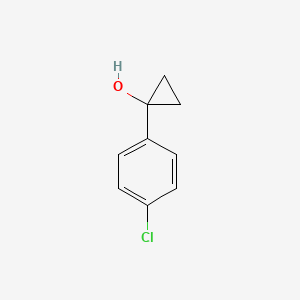

1-(4-Chlorophenyl)cyclopropan-1-ol

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis and Medicinal Chemistry

Cyclopropane derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. researchgate.netresearchgate.net The three-membered ring of cyclopropane is characterized by significant ring strain, which imparts unique reactivity and three-dimensionality to molecules. researchgate.netnih.gov In organic synthesis, this strain can be strategically released in ring-opening reactions, providing access to a diverse array of more complex molecular architectures. researchgate.net This makes them valuable building blocks for natural products, terpenes, and pheromones. researchgate.net

In medicinal chemistry, the incorporation of a cyclopropane motif can have profound effects on a compound's biological activity. researchgate.netbohrium.com The rigid nature of the ring can help to lock a molecule into a specific conformation, which can lead to enhanced binding to biological targets. nih.gov Furthermore, cyclopropane rings can improve a drug's metabolic stability and membrane permeability. bohrium.com As a result, this structural unit is found in a number of commercially available drugs with a wide range of activities, including antifungal, antimicrobial, and antiviral properties. researchgate.net

Overview of Chlorophenyl-Substituted Organic Compounds in Research

Chlorophenyl-substituted compounds are a significant class of molecules in chemical research, particularly in the development of new pharmaceuticals. nih.gov The inclusion of a chlorine atom on a phenyl ring can influence a molecule's physical and chemical properties in several ways. For instance, the para-substituted chlorophenyl group is a common feature in drug discovery programs. acs.org

The position of the chlorine atom on the phenyl ring can dramatically affect the biological activity of a compound. nih.govtandfonline.com Studies have shown that changing the chlorine from a para to a meta position can alter the binding affinity of a molecule to its target protein. nih.govtandfonline.com This highlights the importance of the chlorophenyl group as a tool for fine-tuning the properties of a molecule to achieve a desired biological effect.

Scope and Research Focus on 1-(4-Chlorophenyl)cyclopropan-1-ol

This article focuses specifically on the chemical compound this compound. This molecule combines the unique features of a cyclopropanol (B106826) with those of a chlorophenyl group. The research interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections will detail its synthesis, characterization, chemical reactivity, and applications in the field of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITYGCJPZRPVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734443 | |

| Record name | 1-(4-Chlorophenyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16031-54-2 | |

| Record name | 1-(4-Chlorophenyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 1 4 Chlorophenyl Cyclopropan 1 Ol

Common Synthetic Methodologies

The primary laboratory method for synthesizing this compound is the Kulinkovich reaction . wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an ester, in this case, a methyl or ethyl ester of 4-chlorobenzoic acid, with a Grignard reagent like ethylmagnesium bromide in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol (B106826) product. wikipedia.orgorganic-chemistry.org

Another potential route is the Grignard reaction , where cyclopropylmagnesium bromide is added to 4-chlorobenzaldehyde (B46862).

Purification and Spectroscopic Characterization

Following synthesis, this compound is typically purified using techniques like recrystallization or column chromatography. The identity and purity of the compound are then confirmed through various spectroscopic methods.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

This table presents the fundamental molecular properties of the compound.

Spectroscopic techniques provide a "fingerprint" of the molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the structure of the molecule, showing the different types of protons and carbons and their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a characteristic broad peak for the hydroxyl (-OH) group would be expected.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Chemical Reactivity and Transformation Pathways of 1 4 Chlorophenyl Cyclopropan 1 Ol

Cyclopropane (B1198618) Ring-Opening Reactions

The significant strain energy of the cyclopropane ring, estimated to be over 100 kJ/mol, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov The presence of the 4-chlorophenyl group and the hydroxyl group on the same carbon atom significantly influences the regioselectivity and mechanism of these transformations.

Under acidic conditions, the ring-opening of 1-(4-Chlorophenyl)cyclopropan-1-ol is readily initiated. The reaction typically begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). stackexchange.commasterorganicchemistry.comlibretexts.org Cleavage of a carbon-carbon bond in the cyclopropane ring follows, driven by the release of ring strain and the formation of a stabilized carbocation. stackexchange.com The tertiary carbocation formed is stabilized by the adjacent 4-chlorophenyl group. This intermediate can then be trapped by various nucleophiles. For instance, in the presence of water, hydrolysis can occur, while in other solvents or with other nucleophiles present, different functionalized products can be obtained. nih.govresearchgate.net The use of Brønsted acids in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) has proven effective for the nucleophilic ring-opening of similar donor-acceptor cyclopropanes at room temperature. researchgate.net

The general mechanism can be summarized as follows:

Protonation of the hydroxyl group.

Loss of a water molecule to form a tertiary carbocation.

Ring opening of the cyclopropane to relieve strain, often leading to a more stable rearranged cationic species.

Attack by a nucleophile to yield the final product.

Various transition metals catalyze the ring-opening of cyclopropanols, providing efficient routes to a range of organic structures. acs.org Rhodium catalysts are particularly versatile in these transformations. For example, Rh(III)-catalyzed coupling of arenes with cyclopropanols can proceed via C-H activation and ring-opening to produce β-aryl ketones. acs.org Similarly, Rh(I) complexes can catalyze the ring-opening of cyclopropane-appended olefins through C-H bond cleavage of boronic acids. rsc.orgacs.org Palladium(0) catalysts have also been employed in the ring-opening reactions of related cyclopropyl (B3062369) sulfonates. nih.gov These catalytic systems can generate metallacyclic intermediates that undergo further reactions, such as reductive elimination or β-carbon elimination, to afford diverse products. nih.gov

Table 1: Examples of Metal-Catalyzed Ring-Opening Reactions of Cyclopropanols and Related Compounds

| Catalyst System | Co-reactant/Nucleophile | Product Type | Reference(s) |

|---|---|---|---|

| Rh(III) | Arenes | β-Aryl Ketones | acs.org |

| Rh(I) | Arylboronic Acids | Functionalized Aromatics | rsc.orgacs.org |

| Rh(II) | - (Dearomatization) | Vinyl Cyclopropanes | proquest.com |

| Pd(0) | Amines | 1,3-Dienylamines | nih.gov |

Electrochemical methods offer an alternative pathway for initiating the ring-opening of cyclopropanes without the need for harsh chemical reagents. rsc.org For aryl-substituted cyclopropanols, these reactions can be promoted under electrochemical conditions, where the molecule undergoes a ring-opening reaction with anions to yield β-functionalized ketones. digitellinc.com The process often involves a single-electron transfer (SET) from the arylcyclopropane moiety to generate a reactive radical cation intermediate. researchgate.net This radical cation is susceptible to C-C bond cleavage, driven by the release of ring strain. Alternating current electrolysis (ACE) has emerged as a powerful tool that can generate reactive radical intermediates to facilitate the ring-opening and subsequent 1,3-difunctionalization of cyclopropane substrates. digitellinc.com

The combination of light and electrochemistry, or photoredox catalysis, provides a mild and efficient means to achieve ring-opening. Aryl-substituted tertiary cyclopropanols can form photoactive electron donor-acceptor (EDA) complexes with electron-deficient olefins. chemrxiv.org Upon UV light irradiation, a photoinduced charge transfer within this complex can trigger the homolytic cleavage of the cyclopropane ring, leading to the formation of distantly functionalized ketones. chemrxiv.org This process can be accelerated by catalysts like tetrabutylammonium (B224687) decatungstate (TBADT), which facilitates the electron transfer. chemrxiv.org This synergistic activation mode, combining single-electron oxidation of the aryl group with the thermodynamic driving force from ring-strain release, successfully unlocks the C–C bond cleavage of the otherwise stable cyclopropane framework. researchgate.netnih.gov

The strained ring of this compound is susceptible to attack by both nucleophiles and electrophiles, often facilitated by a catalyst. Cyclopropanes bearing an electron-accepting group can act as potent σ-electrophiles, reacting with nucleophiles to yield products analogous to Michael adducts. nih.gov A variety of nucleophiles, including arenes, indoles, azides, diketones, alcohols, and thiols, have been used in the ring-opening of donor-acceptor cyclopropanes, often catalyzed by a Brønsted acid. researchgate.net For example, reactions with thiophenolates can proceed to give methylene-extended adducts. nih.gov

Lewis acids can activate the cyclopropane ring towards nucleophilic attack. For instance, Lewis acid-catalyzed cross-coupling reactions of gem-difluorinated cyclopropanes with nucleophiles like electron-rich arenes and allylsilanes proceed via a fluoroallyl cation intermediate formed upon C-C bond cleavage. acs.org

Table 2: Ring-Opening Reactions with Various Nucleophiles

| Nucleophile | Catalyst/Conditions | General Product Type | Reference(s) |

|---|---|---|---|

| Arenes, Indoles | Brønsted Acid / HFIP | γ-Aryl/Indolyl Ketones | researchgate.net |

| Azide (NaN₃) | Brønsted Acid / HFIP | γ-Azido Ketones | researchgate.net |

| Alcohols, Water | Brønsted Acid / HFIP | γ-Alkoxy/Hydroxy Ketones | researchgate.netacs.org |

| Thiophenolates | Base (e.g., K₂CO₃) | γ-Thioether Ketones | nih.gov |

| Allylsilanes | Lewis Acid (e.g., EtAlCl₂) | Fluoroallylic Compounds* | acs.org |

*Result shown for related gem-difluorinated cyclopropanes.

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo typical alcohol reactions, provided the conditions are mild enough to avoid concomitant ring-opening. Derivatization of the hydroxyl group is a common transformation. researchgate.net

Key reactions include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) can form the corresponding esters.

Etherification: Formation of ethers can be achieved under specific conditions, though the steric hindrance of the tertiary center can make this challenging.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in pyridine. pearson.com This transformation facilitates subsequent nucleophilic substitution reactions, although these may compete with ring-opening pathways.

Oxidation: Oxidation of the tertiary alcohol is not possible without breaking a carbon-carbon bond. Strong oxidizing agents would likely lead to the cleavage of the cyclopropane ring.

Table 3: Common Derivatization Reactions of Hydroxyl Groups

| Reagent | Reaction Type | Product Functional Group | Reference(s) |

|---|---|---|---|

| Acyl Chlorides, Anhydrides | Esterification | Ester | researchgate.net |

| Isocyanates | Carbamoylation | Carbamate | researchgate.net |

| Tosyl Chloride (TsCl) | Sulfonylation | Tosylate (Good Leaving Group) | pearson.com |

Oxidation Reactions

The tertiary alcohol of this compound can undergo oxidation to form the corresponding ketone, 1-(4-chlorophenyl)cyclopropyl ketone. This transformation typically requires the use of oxidizing agents. Common reagents for this type of oxidation include chromium-based compounds like chromium trioxide in acetic acid or other oxidizing agents such as potassium permanganate (B83412) in an aqueous solution. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and the other from the carbon atom to which it is attached, resulting in the formation of a carbonyl group (C=O).

A related compound, 1-(4-chlorophenyl) pyrazolidin-3-one, has been studied for its oxidation to 1-(4-chlorophenyl)-3-pyrazolol, an important intermediate for the fungicide pyraclostrobin. researchgate.net While not a direct oxidation of the cyclopropanol (B106826), this research highlights the chemical susceptibility of related chlorophenyl compounds to oxidation, often employing catalysts like iron on activated carbon to facilitate the reaction with oxygen. researchgate.net

Substitution Reactions

Substitution reactions involving the hydroxyl group of this compound are a key aspect of its reactivity. The hydroxyl group can be replaced by other nucleophiles. For instance, treatment with sodium hydroxide (B78521) in water can lead to substitution, although the specific products would depend on the reaction conditions and the nature of the attacking nucleophile.

Rearrangement Processes

The strained three-membered ring of cyclopropane derivatives is a driving force for various rearrangement reactions. nih.gov The release of approximately 110–115 kJ/mol of ring strain energy makes these processes thermodynamically favorable. mdpi.com For vinyl-substituted cyclopropanes, thermal rearrangements to cyclopentenes are a classic transformation. nih.gov While this compound does not possess a vinyl group, the principles of ring-strain-driven rearrangements are still applicable.

In donor-acceptor (D-A) substituted cyclopropanes, the C1-C2 bond is polarized, which enhances reactivity towards nucleophiles and can lead to ring-opening. nih.govmdpi.com The phenyl group in this compound can act as a donor, influencing the molecule's rearrangement pathways. Studies on related 1,1-divinyl-2-phenylcyclopropanes have shown a rich and controllable rearrangement chemistry, including vinylcyclopropane (B126155) rearrangements and more complex tandem reactions. nih.gov

Reactivity of the Chlorophenyl Substituent

The chlorophenyl group in this compound also participates in characteristic aromatic reactions.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile replaces a leaving group (in this case, the chlorine atom) on the aromatic ring. Unlike electrophilic aromatic substitution, SNAr is favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

The chlorine atom itself is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. For SNAr to occur, strong nucleophiles are typically required. youtube.com The reaction rate is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.orgyoutube.com In this compound, the cyclopropanol substituent's electronic effect on the ring would influence the feasibility and rate of SNAr.

Quantitative models for predicting SNAr reactivity consider factors like the LUMO energy of the electrophile and the molecular electrostatic potential at the carbon undergoing substitution and the ortho and para positions. chemrxiv.org

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com In EAS, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The chlorine atom on the phenyl ring of this compound is a deactivating group, meaning it makes the ring less reactive towards electrophiles compared to benzene. However, it is an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho or para to the chlorine. Since the para position is already occupied by the cyclopropanol group, electrophilic substitution would primarily occur at the ortho position.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required for these reactions on this compound would be influenced by the combined electronic effects of the chloro and cyclopropanol substituents.

Reactivity Comparison with Other Cyclopropanol Derivatives

The reactivity of this compound can be better understood by comparing it to other cyclopropanol derivatives. The inherent ring strain of the cyclopropane ring makes all its derivatives more reactive than their acyclic or larger-ring counterparts. quora.com For instance, cyclopropane is significantly less stable and therefore more reactive than propane. quora.com

The substituents on the cyclopropane ring play a crucial role in modulating its reactivity.

Donor-Acceptor (D-A) Cyclopropanes : These compounds, which have both electron-donating and electron-accepting groups, exhibit enhanced reactivity. mdpi.com The synergistic "push-pull" effect polarizes the C-C bond, facilitating ring-opening under mild conditions. mdpi.com The reactivity of this compound can be viewed in this context, with the chlorophenyl group having both inductive and resonance effects.

Aryl-Substituted Cyclopropanes : The presence of an aryl group, such as the chlorophenyl group, can significantly influence reactivity. In some ring-opening reactions of electrophilic cyclopropanes, aryl groups at the C2 position have been shown to accelerate the reaction. nih.gov

Comparison with Cyclobutane (B1203170) Derivatives : Cyclopropane derivatives are generally more reactive than the corresponding cyclobutane derivatives due to greater ring strain (bond angles of 60° vs. 90°). quora.com

Below is a data table summarizing the reactivity aspects discussed:

| Reaction Type | Reagents/Conditions | Products | Key Factors Influencing Reactivity |

| Oxidation | Chromium trioxide in acetic acid, Potassium permanganate in water | 1-(4-Chlorophenyl)cyclopropyl ketone | Nature of the oxidizing agent. |

| Substitution (Hydroxyl Group) | Sodium hydroxide in water, other nucleophiles | Substituted cyclopropane derivatives | Strength of the nucleophile, reaction conditions. |

| Ring-Opening | Nucleophiles nih.gov | Methylene-extended Michael adducts | Ring strain, presence of donor/acceptor groups. nih.govmdpi.com |

| Nucleophilic Aromatic Substitution | Strong nucleophiles youtube.com | Phenyl-substituted derivatives (Cl replaced) | Electron-withdrawing nature of the ring, strength of the nucleophile. masterorganicchemistry.comlibretexts.org |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., in nitration, halogenation) | Ortho-substituted chlorophenyl derivatives | Deactivating and ortho-directing effect of chlorine. |

Mechanistic Investigations of Reactions Involving 1 4 Chlorophenyl Cyclopropan 1 Ol

Elucidation of Reaction Pathways

The reaction pathways involving 1-(4-chlorophenyl)cyclopropan-1-ol are often centered around the generation and subsequent reaction of highly reactive intermediates. A significant pathway is the electrochemical deconstructive functionalization of the cyclopropanol (B106826) ring. nih.govcardiff.ac.uk This process typically involves the initial formation of an oxygen-centered radical, which triggers a cascade of events leading to ring-opened products.

One well-documented pathway is the manganese-catalyzed electrochemical deconstructive chlorination. nih.gov In this process, the cycloalkanol is oxidized at the anode, facilitated by a manganese catalyst. The reaction proceeds through the formation of an alkoxy radical, which is prone to β-scission due to the inherent strain of the cyclopropyl (B3062369) ring. mdpi.com This ring-opening step is highly favorable and results in the formation of a carbon-centered radical. The final step involves the trapping of this radical intermediate to yield the functionalized product. For instance, the reaction of this compound under these conditions would be expected to yield a β-chlorinated ketone.

Oxidation of the alcohol to form an alkoxy radical.

Rapid ring-opening via β-scission to relieve ring strain and form a more stable carbon-centered radical.

Functionalization of the carbon-centered radical.

This deconstructive approach transforms the compact, strained cyclopropanol scaffold into synthetically valuable linear chains with functionalities at specific positions. nih.gov

Identification of Key Intermediates

The transient species formed during a reaction are the key to understanding its mechanism. For this compound, radical intermediates are paramount.

In electrochemical reactions, the primary key intermediate generated from this compound is the corresponding alkoxy radical, 1-(4-chlorophenyl)cyclopropan-1-oxyl. nih.govrsc.org The generation of these high-energy species is achieved through anodic oxidation. cardiff.ac.ukresearchgate.net The process can be direct, where the alcohol is oxidized at the electrode surface, or mediated, where a redox catalyst is used. cardiff.ac.uk

In a manganese-catalyzed system, a Mn(II) species is first oxidized to a Mn(III) species. This is followed by a ligand exchange with the alcohol to form a Mn(III) alkoxide. Homolysis of the manganese-oxygen bond or a concerted process then generates the alkoxy radical. nih.gov These alkoxy radicals are highly transient and serve as the pivotal point for subsequent transformations like β-scission. nih.govmdpi.com

Catalytic processes involving this compound also proceed through radical intermediates. The manganese-catalyzed electrochemical chlorination serves as a prime example of a catalytic process where both alkoxy and carbon-centered radicals are key. nih.gov

Alkoxy Radical: As described above, this is the initial radical formed from the alcohol.

Carbon-Centered Radical: The β-scission of the 1-(4-chlorophenyl)cyclopropan-1-oxyl radical opens the three-membered ring, transferring the radical character to a carbon atom. This results in the formation of a γ-keto alkyl radical. This carbon-centered radical is then trapped by a chlorine atom (from a chloride source like MgCl₂) to form the final β-chloroketone product. nih.gov

The involvement of such radical intermediates is a common theme in modern synthetic methods that utilize transition metal catalysis to achieve selective bond activations and functionalizations. mdpi.com

Advanced Mechanistic Probes and Techniques

To confirm the proposed reaction pathways and identify the fleeting intermediates, chemists rely on a suite of specialized experimental techniques.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study redox processes and probe reaction mechanisms. researchgate.netmdpi.com For reactions involving this compound, CV can provide critical data. cardiff.ac.uk

By scanning the potential applied to an electrode and measuring the resulting current, one can determine the oxidation potential of the alcohol. This helps in understanding the energetics of the initial electron transfer step required to form the alkoxy radical. jcsp.org.pk Furthermore, CV can be used to study the stability of the generated intermediates. The appearance of new peaks or changes in the shape of the voltammogram upon addition of the substrate can indicate follow-up chemical reactions, such as the β-scission of the alkoxy radical. researchgate.net Comparing the cyclic voltammograms in the presence and absence of the catalyst (e.g., Manganese salts) can also elucidate the role of the catalyst in facilitating the electron transfer. nih.gov

Table 1: Application of Cyclic Voltammetry in Mechanistic Studies

| Parameter Measured | Mechanistic Insight Provided |

| Oxidation Potential (Epa) | Energy required to initiate the oxidation of this compound to its radical cation/alkoxy radical. |

| Peak Current (Ip) | Information on the rate and stoichiometry of the electron transfer process. |

| Reversibility of Redox Peaks | Indicates the stability of the generated radical species. An irreversible wave suggests a rapid follow-up reaction, such as ring-opening. |

| Effect of Scan Rate | Provides information on the kinetics of the follow-up chemical reactions. |

This table is generated based on the principles of cyclic voltammetry and its application in studying electrochemical reactions of organic molecules.

To obtain definitive evidence for the involvement of radical intermediates, radical scavenging or trapping experiments are conducted. These experiments involve adding a stable radical or a radical scavenger to the reaction mixture.

Commonly used radical scavengers include:

(2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO)

Butylated hydroxytoluene (BHT)

If the reaction proceeds through a radical pathway, the scavenger will intercept the transient radical intermediates. This can lead to two possible outcomes:

Inhibition of the reaction: The scavenger effectively terminates the radical chain reaction, leading to a significant drop in the yield of the desired product.

Formation of a trapped adduct: The scavenger reacts with the intermediate to form a stable, characterizable adduct. For example, the carbon-centered radical formed after ring-opening could be trapped by TEMPO.

The detection of this adduct (e.g., by mass spectrometry) or the suppression of product formation provides strong evidence for the existence of radical intermediates in the reaction pathway. mdpi.com

Table 2: Probing Radical Intermediates

| Probe/Technique | Principle | Expected Outcome for Radical Mechanism |

| Radical Scavenger (e.g., TEMPO) | A stable radical that reacts with and "traps" transient radical intermediates. | Reaction inhibition and/or formation of a stable radical adduct. |

| Radical Clock Experiment | Use of a substrate with a built-in radical rearrangement that occurs at a known rate. | Formation of a rearranged product, confirming a radical intermediate lifetime. |

This table outlines common experimental techniques used to detect the presence of radical intermediates in a chemical reaction.

Deuterium (B1214612) Labeling Experiments (D₂O Experiment)

Deuterium labeling experiments, particularly those involving the use of deuterium oxide (D₂O), are a powerful tool for tracing the path of hydrogen atoms throughout a chemical reaction. By replacing protic hydrogens with deuterium, chemists can infer which C-H bonds are broken or formed and whether a proton transfer step is involved in the reaction mechanism.

In the context of this compound, a D₂O experiment could be instrumental in studying reactions where the hydroxyl proton is believed to participate. For instance, if a reaction is performed in the presence of D₂O, the hydroxyl proton of this compound would readily exchange with deuterium from the solvent, forming the deuterated analog, this compound-d₁. Subsequent analysis of the reaction products using techniques like mass spectrometry or NMR spectroscopy would reveal the location of the deuterium atom. If the deuterium label is incorporated into the product at a specific position, it provides strong evidence for the involvement of the hydroxyl group in a proton transfer event during the reaction.

Hypothetical Data for a D₂O Labeling Experiment:

| Reactant | Reagent/Solvent | Product(s) | Deuterium Incorporation | Mechanistic Implication |

| This compound | D₂O, Catalyst | Product A | Deuterium found at specific site | Indicates proton transfer from the hydroxyl group is part of the mechanism. |

| This compound | H₂O, Catalyst | Product A | No deuterium | Control experiment. |

Electricity On/Off Experiments for Electrochemical Processes

For reactions that are suspected to proceed via an electrochemical pathway, "electricity on/off" experiments serve as a crucial diagnostic tool. These experiments help to distinguish between a direct electrochemical process and a chemical reaction that might be initiated by an electrochemically generated species.

If a reaction involving this compound were being investigated for its electrochemical nature, the experiment would involve applying a potential to the reaction mixture and then intermittently turning the electrical current off. If the reaction proceeds only when the electricity is on and halts when it is off, it strongly suggests that the transformation is directly driven by electron transfer at the electrode surface. Conversely, if the reaction continues for a period after the current is turned off, it may indicate that an electrochemically generated reagent or catalyst is responsible for the subsequent chemical transformations.

Hypothetical Data for an Electricity On/Off Experiment:

| Time | Current Status | Reaction Progress (Product Yield %) | Observation |

| 0 min | On | 0% | Reaction initiated. |

| 30 min | On | 25% | Product formation observed. |

| 30.1 min | Off | 25% | Current interrupted. |

| 60 min | Off | 26% | Minimal product formation. |

| 60.1 min | On | 26% | Current re-established. |

| 90 min | On | 50% | Reaction resumes. |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a measure of the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but can influence the reaction rate through electronic or steric effects.

For this compound, KIE studies could provide valuable insights into transition state structures. For example, by comparing the rate of a reaction of the normal compound with that of a deuterated isotopologue (e.g., where the α-hydrogen on the cyclopropane (B1198618) ring is replaced by deuterium), one could determine if the C-H bond is broken in the rate-limiting step. A significant kH/kD value (typically > 2) would suggest a primary KIE and implicate C-H bond cleavage in the transition state.

Hypothetical KIE Data:

| Reactant Isotopologue | Rate Constant (k) | KIE (k_light / k_heavy) | Mechanistic Conclusion |

| This compound (light) | k_H | - | - |

| This compound-α-d₁ (heavy) | k_D | k_H / k_D = 5.2 | Significant primary KIE indicates α-C-H bond breaking in the rate-determining step. |

Computational Contributions to Mechanistic Understanding

Computational chemistry, using methods such as Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, computational studies can provide detailed information about the structures of reactants, transition states, intermediates, and products, as well as their relative energies.

For reactions involving this compound, computational modeling could be used to:

Predict Reaction Pathways: Explore various possible reaction mechanisms and identify the most energetically favorable pathway.

Characterize Transition States: Determine the geometry and electronic structure of transition states, providing a detailed picture of the bond-making and bond-breaking processes.

Calculate Activation Energies: Predict the energy barriers for different reaction steps, which can be correlated with experimentally observed reaction rates.

Explain Regio- and Stereoselectivity: Rationalize why a reaction favors the formation of one particular product over others.

Hypothetical Computational Data for a Reaction of this compound:

| Species | Calculated Energy (kcal/mol) | Key Geometric Parameters |

| Reactant: this compound | 0.0 (Reference) | C-O bond length: 1.43 Å |

| Transition State 1 (TS1) | +25.3 | C-O bond elongation: 1.85 Å; incipient bond formation to reagent |

| Intermediate 1 | +5.7 | Fully formed new bond |

| Transition State 2 (TS2) | +18.9 | Ring-opening of cyclopropane |

| Product | -15.2 | Final product geometry |

Spectroscopic and Structural Characterization Studies of 1 4 Chlorophenyl Cyclopropan 1 Ol and Its Research Intermediates

Advanced NMR Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 1-(4-Chlorophenyl)cyclopropan-1-ol and its intermediates, ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In the case of the related intermediate, 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene, the ¹H NMR spectrum shows characteristic signals corresponding to the different proton environments. google.com The protons of the cyclopropyl (B3062369) group appear as a multiplet in the range of δ 0.12-0.40 ppm (4H) and at δ 0.90 ppm (1H). google.com The methyl group protons are observed as a singlet at δ 1.72 ppm (3H), and the methoxy (B1213986) group protons appear as a singlet at δ 3.50 ppm (3H). google.com The aromatic protons are observed as a multiplet between δ 7.18-7.22 ppm (4H). google.com This data is instrumental in confirming the successful synthesis of this intermediate.

For a similar pyrrolone derivative, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, advanced NMR techniques such as COSY, HSQC, and HMBC were employed for unambiguous signal assignments. mdpi.com The ¹H NMR spectrum of this compound displays a characteristic singlet for the H4 proton of the pyrrolone ring at 5.71 ppm and a singlet for the methyl group at 1.59 ppm. mdpi.com In the ¹³C NMR spectrum, the signals for the pyrrolone ring carbons C2, C4, and C5 appear at 75.7, 99.1, and 167.3 ppm, respectively, with the carbonyl carbon (C=O) signal at a characteristic shift of 201.8 ppm. mdpi.com

While specific NMR data for this compound was not available in the searched results, the analysis of its intermediates and related structures demonstrates the utility of NMR in confirming molecular architectures. The expected ¹H NMR spectrum of this compound would likely show distinct signals for the cyclopropyl protons, the aromatic protons of the 4-chlorophenyl group, and a singlet for the hydroxyl proton. The ¹³C NMR would similarly provide characteristic signals for each unique carbon atom in the molecule.

Table 1: ¹H NMR Data for 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.12-0.40 | m | 4H | Cyclopropyl protons |

| 0.90 | m | 1H | Cyclopropyl proton |

| 1.72 | s | 3H | Methyl protons |

| 3.50 | s | 3H | Methoxy protons |

| 7.18-7.22 | m | 4H | Aromatic protons |

Data sourced from patent US9227900B2 google.com

Table 2: ¹³C NMR Data for 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 75.7 | C2 (pyrrolone ring) |

| 99.1 | C4 (pyrrolone ring) |

| 167.3 | C5 (pyrrolone ring) |

| 201.8 | C=O |

Data sourced from an MDPI publication mdpi.com

Infrared and Mass Spectrometry for Functional Group and Molecular Weight Determination

Infrared (IR) spectroscopy and mass spectrometry (MS) are indispensable techniques for identifying functional groups and determining the molecular weight of a compound.

Infrared Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For instance, in the synthesis of 1-(4-chlorophenyl)cyclopropylmethanone, a derivative of our compound of interest, IR spectroscopy was used to monitor the reaction progress. mdpi.com The disappearance of the triple bond absorption band of the starting material around 2240 cm⁻¹ in the IR spectrum of the reaction mixture confirmed the formation of the cyclized product. mdpi.com For a related chalcone, (E)-1-(2,3-dihydrobenzo[b] google.comdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, the IR spectrum provides information on its functional groups. While specific frequencies were not detailed in the provided search results, IR analysis is a standard characterization technique for such compounds. nih.gov The NIST WebBook provides IR spectral data for related compounds like 1-(4-chlorophenyl)ethanone and 1-(4-chlorophenyl)-1-propanone, which show characteristic carbonyl (C=O) stretching frequencies. nist.govnist.gov For this compound, one would expect to observe a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, along with characteristic peaks for the C-Cl bond and the aromatic ring.

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. The PubChemLite entry for this compound (C₉H₉ClO) indicates a monoisotopic mass of 168.0342 Da. uni.lu It also provides predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (128.4 Ų) and [M+Na]⁺ (139.4 Ų), which are useful in advanced mass spectrometry analyses like ion mobility-mass spectrometry. uni.lu For the intermediate 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene, electron ionization mass spectrometry (EIMS) showed molecular ion peaks at m/z 222 (M) and 224 (M+2), consistent with the presence of a chlorine atom. google.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉ClO |

| Monoisotopic Mass | 168.0342 Da |

| Predicted CCS for [M+H]⁺ | 128.4 Ų |

| Predicted CCS for [M+Na]⁺ | 139.4 Ų |

Data sourced from PubChemLite uni.lu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself was not found in the provided search results, analysis of related structures provides valuable insights into the expected solid-state conformation.

In another example, the crystal structure of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol shows that the dihedral angle between the phenyl ring and the pyrazole (B372694) ring is 11.0 (2)°. nih.gov The crystal packing is characterized by inversion dimers formed through pairs of O—H⋯N hydrogen bonds. nih.gov

The X-ray crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine confirmed its (E)-configuration and revealed that the molecules are packed in the crystal structure by weak intermolecular hydrogen bonding interactions. researchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive information on its bond lengths, bond angles, and the conformation of the cyclopropyl and chlorophenyl groups relative to each other. This would allow for a detailed understanding of the steric and electronic effects within the molecule in the solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(4-Chlorophenyl)cyclopropan-1-ol, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Furthermore, DFT can be used to calculate various quantum chemical descriptors that predict reactivity. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). Such parameters, when calculated for similar chlorophenyl-containing compounds, have helped in understanding their chemical behavior and potential for electrophilic or nucleophilic attack. pharmaffiliates.comgoogle.com An analysis of the molecular electrostatic potential (MEP) map, also derived from DFT, would reveal the regions most susceptible to electrostatic interactions, highlighting the electron-rich areas (like the oxygen atom and the phenyl ring) and electron-deficient areas.

Table 1: Illustrative Quantum Chemical Descriptors from DFT (Note: The following data is illustrative of typical DFT output for a molecule like this compound and is not from a specific study on this compound.)

| Parameter | Symbol | Typical Value (a.u.) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.25 | Represents electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.05 | Represents electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 0.20 | Indicator of chemical stability |

| Electronegativity | χ | 0.15 | Tendency to attract electrons |

| Chemical Hardness | η | 0.10 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 0.1125 | Propensity to accept electrons |

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide detailed information on its conformational dynamics. The molecule's structure, featuring a rigid cyclopropane (B1198618) ring and a rotatable phenyl group, suggests that its flexibility is primarily governed by the torsion angle of the bond connecting the cyclopropyl (B3062369) and phenyl groups.

By simulating the molecule in different environments, such as in a water box or a lipid bilayer, MD can predict its preferred conformations and its interactions with the surrounding medium. This is crucial for understanding its solubility, membrane permeability, and how it might orient itself when approaching a biological target. The simulations track the trajectory of each atom based on a chosen force field, allowing for the calculation of thermodynamic properties like binding free energy when interacting with another molecule. General MD studies on small molecules are essential for building a dynamic picture of their behavior that static models cannot provide. biosynth.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sigmaaldrich.com To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity) would be required.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as lipophilicity (e.g., XlogP, which is predicted to be 2.0 for this compound), electronic properties, and steric attributes. uni.lu Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates these descriptors with the observed activity. nih.govresearchgate.net A validated QSAR model could then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates for drug discovery. nih.gov

Table 2: Example of a Data Structure for a QSAR Model

| Compound | Molecular Descriptor 1 (e.g., XlogP) | Molecular Descriptor 2 (e.g., Molecular Weight) | Biological Activity (e.g., pIC50) |

| Analog 1 | 2.0 | 168.62 | 5.1 |

| Analog 2 | 2.2 | 182.65 | 5.3 |

| Analog 3 | 1.8 | 154.59 | 4.9 |

| Analog 4 | 2.5 | 196.68 | 5.7 |

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz This method is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a protein receptor.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to evaluate the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, docking studies could be performed against potential enzyme targets (e.g., cyclooxygenases, kinases) to predict its binding mode and affinity. csfarmacie.cz These predictions can guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that would enhance binding.

Prediction of Reaction Outcomes and Selectivity through Computational Methods

Computational methods, particularly DFT, can be powerful tools for predicting the outcomes and selectivity of chemical reactions. For the synthesis involving or leading to this compound, computational chemistry can be used to model the reaction pathways. For example, in a synthetic route, several reactive sites might compete, leading to different products.

By calculating the activation energies of the transition states for each possible pathway, chemists can predict which product is kinetically favored. This approach is valuable for understanding and optimizing reaction conditions to improve yield and selectivity (regioselectivity or stereoselectivity). For instance, computational analysis of the synthesis of related heterocyclic compounds has helped elucidate the reaction mechanism and confirm the role of catalysts or reagents. mdpi.com This predictive capability can save significant time and resources in the laboratory by focusing experimental efforts on the most plausible reaction routes.

Biological Activities and Applications of 1 4 Chlorophenyl Cyclopropan 1 Ol and Its Derivatives

Potential Anti-Allergic Properties

There is currently no specific information available in published scientific literature regarding the potential anti-allergic properties of 1-(4-Chlorophenyl)cyclopropan-1-ol or its direct derivatives. While related compounds containing a 4-chlorophenyl group have been investigated for a range of biological activities, including anti-inflammatory effects, direct studies on allergic response modulation for this specific cyclopropanol (B106826) derivative have not been reported.

In Vitro and In Vivo Biological Evaluation Strategies

Specific in vitro and in vivo biological evaluation strategies for this compound are not described in the available research. Generally, the evaluation of a novel compound would involve a battery of tests starting with in vitro assays to determine cytotoxicity and specific biological activities, followed by in vivo studies in animal models to assess efficacy and pharmacokinetics. However, no such research pathway has been published for this particular compound.

Applications in Specialty Chemical and Material Production

Information regarding the application of this compound in the production of specialty chemicals and materials is not available in the current scientific or industrial literature. Its availability from chemical suppliers is noted as being for research and development purposes, suggesting its use is likely confined to laboratory-scale synthesis rather than large-scale industrial production. chemenu.comchemenu.com

Role as a Versatile Intermediate in Organic Synthesis

The primary role of this compound appears to be that of a versatile intermediate or building block in organic synthesis. The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates. chemenu.comunl.pt The combination of the reactive cyclopropanol group and the 4-chlorophenyl moiety makes it a precursor for more complex molecules.

While direct synthetic applications of this compound are not widely documented, the utility of structurally related compounds is well-established. For instance, derivatives of (4-chlorophenyl)cyclopropane serve as key intermediates in the synthesis of important agrochemicals. A notable example is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which is a crucial intermediate in the production of the fungicide cyproconazole (B39007). google.com

Furthermore, research has demonstrated the synthesis of other derivatives, such as 1-(4-chlorophenyl)-cyclopropane acetonitrile (B52724), which serves as a precursor to 1-(4-chlorophenyl)-cyclopropane carboxylic acid. nih.gov These carboxylic acid derivatives have, in turn, been evaluated for their biological activities. nih.gov This underscores the value of the 1-(4-chlorophenyl)cyclopropane scaffold in generating libraries of compounds for biological screening. The general class of cyclopropane derivatives is recognized for a wide spectrum of biological properties, including insecticidal, antifungal, and herbicidal activities. unl.ptresearchgate.net

The table below summarizes findings on related synthetic intermediates.

| Intermediate Compound Name | Synthetic Product/Target | Application Area |

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone google.com | Cyproconazole | Agrochemical (Fungicide) |

| 1-(4-chlorophenyl)-cyclopropane acetonitrile nih.gov | 1-(4-chlorophenyl)cyclopropane carboxylic acid derivatives | Biological Activity Screening |

| 1-(1,2,4-Triazolyl)-2-(2,4-dichlorophenyl)cyclopropane unl.pt | Not Applicable (Active Compound) | Agrochemical (Fungicide) |

Structure Activity Relationship Sar Studies for 1 4 Chlorophenyl Cyclopropan 1 Ol Analogs

Influence of Cyclopropane (B1198618) Ring Substitution on Biological Efficacy

The cyclopropane ring is a key structural feature of 1-(4-Chlorophenyl)cyclopropan-1-ol, imparting a high degree of conformational rigidity and unique electronic properties. nih.gov The inherent ring strain of approximately 27.5 kcal/mol makes it a reactive moiety that can participate in various biological interactions. unl.pt The introduction of substituents onto the cyclopropane ring can significantly modulate the biological efficacy of the parent compound by altering its steric profile, electronic distribution, and metabolic stability.

While specific studies on substituted cyclopropane rings of this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, in a series of bromophenol derivatives with a cyclopropyl (B3062369) moiety, substitutions on the cyclopropane ring were found to influence their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

The strategic placement of even small functional groups on the cyclopropane ring can lead to significant changes in biological activity. For example, the introduction of a fluorine atom at the 2-position of the cyclopropane ring in phenylcyclopropylamine analogs has been shown to alter their inhibitory potency and selectivity for monoamine oxidases.

The synthesis of such substituted analogs can be achieved through various methods, including cobalt-catalyzed cyclopropanation, which allows for the creation of a diverse collection of cyclopropane-containing compounds. nih.gov This enables the exploration of a wide range of substituents, from simple alkyl groups to more complex functional moieties, to fine-tune the biological activity of the core structure. The rigid nature of the cyclopropane ring means that even minor changes in substitution can lead to significant alterations in how the molecule presents its key interacting groups to a biological target. researchgate.net

Impact of Aromatic Ring Substituents on Biological Potency

The nature and position of substituents on the aromatic ring of 1-arylcyclopropan-1-ol analogs are critical determinants of their biological potency. The 4-chloro substituent in the parent compound already establishes a specific electronic and lipophilic character. Modifying this substitution pattern can lead to significant improvements in activity.

Studies on related cyclopropylamine derivatives have shown that decorating the phenyl ring with small, halogenated functional groups, particularly at the meta position, can lead to a significant enhancement of inhibitory activity against certain enzymes. nih.gov This suggests that exploring different halogen substitutions (e.g., fluorine, bromine) or the introduction of other small electron-withdrawing or electron-donating groups at various positions on the phenyl ring of this compound could yield analogs with improved potency.

The synthesis of 1-phenylcyclopropane derivatives with a variety of substituents on the phenyl ring, such as methyl, methoxy (B1213986), fluoro, and bromo, has been reported. nih.govnih.gov While the primary focus of these studies was on synthetic methodology and the biological activity of subsequent carboxamide derivatives, the underlying principles of how these substituents alter the electronic properties of the phenyl ring are directly applicable to SAR studies of this compound analogs.

The following table summarizes the influence of different aromatic ring substituents on the biological activity of related compound classes, providing a predictive framework for this compound analogs.

| Substituent | Position | General Effect on Activity | Reference Compound Class |

| Halogens (e.g., F, Br) | meta | Significant improvement | α-substituted cyclopropylamines |

| Electron-withdrawing | para | Increased potency | 2-aryl-2-fluoro-cyclopropylamines |

| Electron-donating | para | No significant influence or slight decrease | 2-aryl-2-fluoro-cyclopropylamines |

| Alkoxy (e.g., -OCH3) | ortho | Decreased activity with increasing lipophilicity | Salicylanilides |

Role of the Hydroxyl Group in Molecular Interactions and Biological Activity

However, the presence of a hydroxyl group also introduces a high desolvation penalty. For the molecule to bind to its target, it must first shed its surrounding water molecules, which requires a significant amount of energy. This energetic cost can sometimes offset the affinity gained from hydrogen bonding. Consequently, the net contribution of the hydroxyl group to binding affinity is a delicate balance between favorable hydrogen bonding interactions and the unfavorable desolvation energy.

Furthermore, there is evidence of intramolecular interactions between the hydroxyl group and the pseudo-π electrons of the cyclopropane ring. This interaction can influence the preferred conformation of the molecule, which in turn affects how it presents itself to a biological target. The orientation of the hydroxyl group relative to the cyclopropane and aromatic rings is therefore a critical factor in determining biological activity.

Comparative Analysis with Other Chlorophenyl-Substituted Alcohols and Cyclopropanols

One key comparator is 1-(4-chlorophenyl)ethan-1-ol, which replaces the cyclopropane ring with an ethyl group. nih.govtcichemicals.com The most significant difference between these two molecules is the conformational flexibility. The ethyl group in 1-(4-chlorophenyl)ethan-1-ol allows for free rotation, resulting in a multitude of possible conformations. In contrast, the rigid cyclopropane ring in this compound locks the molecule into a more defined three-dimensional shape. researchgate.net This conformational constraint can be advantageous for biological activity, as it reduces the entropic penalty of binding to a target and can pre-organize the molecule into an optimal binding conformation.

The cyclopropane ring is also known to enhance metabolic stability. The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to enzymatic oxidation compared to the C-H bonds of an alkyl chain. This can lead to a longer biological half-life and improved pharmacokinetic profile for cyclopropane-containing compounds.

When compared to other substituted cyclopropanols, the 4-chlorophenyl group of the target compound imparts a specific set of properties. The chlorine atom is an electron-withdrawing group that also increases the lipophilicity of the molecule. This will influence its ability to cross cell membranes and its interactions with hydrophobic pockets in biological targets. The electronic effects of the 4-chlorophenyl group can also be transmitted through the cyclopropane ring, potentially influencing the reactivity of the hydroxyl group. The specific combination of the 4-chlorophenyl group and the cyclopropanol (B106826) moiety results in a unique pharmacological profile that differs from cyclopropanols bearing other aromatic or aliphatic substituents.

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methods is paramount for accessing 1-(4-chlorophenyl)cyclopropan-1-ol and its derivatives for further investigation. While classical approaches such as the Grignard reaction between a cyclopropyl (B3062369) magnesium bromide and 4-chlorobenzaldehyde (B46862) offer a straightforward route, future research could focus on more advanced and efficient strategies.

Photocatalytic Approaches: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. acs.orgacs.org Future work could explore the photocatalytic synthesis of this compound. For instance, a radical addition/polar cyclization (RAPC) cascade using suitable precursors could provide a novel and efficient pathway to the cyclopropane (B1198618) scaffold. acs.orgacs.org The development of photocatalytic methods for the synthesis of highly substituted cyclopropanes from readily available starting materials is an active area of research. rsc.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.comyoutube.comyoutube.comyoutube.com The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields, reduced reaction times, and a more sustainable manufacturing process. This would be particularly beneficial for managing potentially hazardous reagents or exothermic reactions that can be associated with Grignard-type syntheses.

Novel Precursor Strategies: Research into alternative precursors beyond traditional Grignard reagents could open up new synthetic avenues. For example, methods involving the cyclopropanation of alkenes using carbene or carbyne intermediates generated under photo- or electrochemical conditions are being actively investigated and could be adapted for the synthesis of the target molecule. rsc.org

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and potential transformations of this compound is crucial for optimizing existing methods and designing new ones.

Grignard Reaction Mechanics: While the Grignard reaction is a well-established method, the precise mechanism can be complex and influenced by factors such as solvent, temperature, and the presence of additives. dtu.dk Detailed mechanistic studies of the reaction between cyclopropylmagnesium bromide and 4-chlorobenzaldehyde could involve computational modeling and kinetic analysis to elucidate the key transition states and intermediates. Understanding the potential for single-electron transfer (SET) pathways alongside the classical polar mechanism could provide valuable insights for controlling selectivity and minimizing side reactions. dtu.dk

Ring-Opening and Rearrangement Reactions: Cyclopropanols can undergo a variety of ring-opening and rearrangement reactions under different conditions. Investigating the behavior of this compound under acidic, basic, or transition-metal-catalyzed conditions could reveal novel transformations and provide access to a wider range of structurally diverse compounds. For example, photocatalytic one-electron oxidation of similar cyclopropanols can lead to the formation of α,β-unsaturated ketones. thieme-connect.com

Identification of New Biological Targets and Therapeutic Applications

The incorporation of a 4-chlorophenyl group, a common motif in many bioactive molecules, and a strained cyclopropane ring suggests that this compound and its derivatives could exhibit interesting pharmacological properties.

Antimicrobial and Anti-inflammatory Potential: Preliminary data on related compounds suggest potential antimicrobial and anti-inflammatory activities. nih.govresearchgate.net Future research should involve systematic screening of this compound against a panel of bacterial and fungal pathogens. Similarly, its anti-inflammatory effects could be evaluated in various in vitro and in vivo models, with studies aimed at identifying specific molecular targets such as cyclooxygenase (COX) enzymes. nih.gov

Anticancer and Antiviral Activity: The structural similarity to intermediates used in the synthesis of fungicides like cyproconazole (B39007) hints at potential antifungal activity. acs.org Furthermore, many compounds containing the 4-chlorophenyl moiety or a cyclopropane ring have been investigated as anticancer and antiviral agents. researchgate.net For example, derivatives of 1-phenylcyclopropane carboxamide have shown a wide range of pharmacological activities, including antitumor effects. nih.gov Therefore, evaluating the cytotoxic and antiviral properties of this compound against various cancer cell lines and viruses is a promising avenue for research.

Computational and In Silico Screening: Computational methods can play a crucial role in predicting potential biological targets and guiding experimental studies. nih.govmdpi.comfrontiersin.org Molecular docking simulations can be used to assess the binding affinity of this compound to the active sites of various enzymes and receptors implicated in disease. This in silico screening can help prioritize experimental testing and accelerate the discovery of new therapeutic applications.

Development of Structure-Guided Design Principles for Enhanced Bioactivity

Systematic modification of the this compound scaffold and the evaluation of the resulting derivatives can lead to the development of structure-activity relationships (SARs) and the design of compounds with enhanced potency and selectivity.

Analog Synthesis and SAR Studies: A library of analogs could be synthesized by modifying the substituents on the phenyl ring and the cyclopropane ring. For example, varying the position and nature of the halogen on the phenyl ring or introducing other functional groups could significantly impact biological activity. nih.govnih.gov The synthesis and biological evaluation of these derivatives would provide valuable SAR data, elucidating the key structural features required for a particular biological effect. nih.govmdpi.comnih.govmdpi.com

Stereochemistry and Biological Activity: this compound is a chiral molecule, and it is well-established that the different enantiomers of a chiral drug can have significantly different pharmacological activities. Therefore, the development of stereoselective synthetic methods to obtain the individual enantiomers is crucial. Subsequent biological evaluation of the pure enantiomers will determine if one is more active or has a better safety profile than the other, a critical step in drug development.

Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry should be integrated into all stages of research and development involving this compound to minimize environmental impact and enhance the sustainability of its synthesis and potential applications.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov Future research could focus on identifying or engineering enzymes, such as lipases or alcohol dehydrogenases, for the kinetic resolution of racemic this compound to produce enantiomerically pure forms. nih.govresearchgate.netacs.orgmdpi.com Biocatalytic approaches often proceed under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents.

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted in the solid state with minimal or no solvent, represents a green and efficient synthetic strategy. nih.gov The feasibility of synthesizing this compound or its precursors using ball milling or other mechanochemical techniques should be explored. This approach can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.